molecular formula C9H13NO2S B13810408 2-Thiophenecarboxylic acid,3-amino-4-propyl-,methyl ester CAS No. 221043-88-5

2-Thiophenecarboxylic acid,3-amino-4-propyl-,methyl ester

Cat. No.: B13810408
CAS No.: 221043-88-5
M. Wt: 199.27 g/mol
InChI Key: OQKUGOOAGIHEOC-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester is an organic compound with a complex structure that includes a thiophene ring, an amino group, a propyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester typically involves the esterification of 2-Thiophenecarboxylic acid with methanol in the presence of an acid catalyst. The amino and propyl groups are introduced through subsequent reactions, such as amination and alkylation, under controlled conditions to ensure the desired substitution pattern on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and amino group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-Thiophenecarboxylic acid, 2-amino-4-methyl-, methyl ester: Similar structure but with a methyl group instead of a propyl group.

    4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic acid methyl ester: Contains a similar thiophene ring and functional groups.

Uniqueness

2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the propyl group may impart different physical and chemical properties compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of 2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

221043-88-5

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 3-amino-4-propylthiophene-2-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-3-4-6-5-13-8(7(6)10)9(11)12-2/h5H,3-4,10H2,1-2H3

InChI Key

OQKUGOOAGIHEOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CSC(=C1N)C(=O)OC

Origin of Product

United States

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